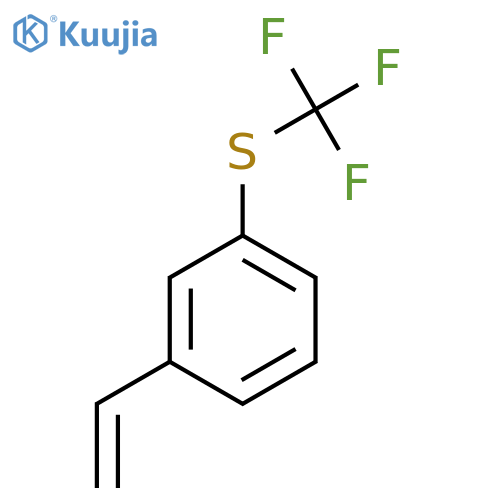Cas no 2228182-41-8 ((Trifluoromethyl)(3-vinylphenyl)sulfane)

2228182-41-8 structure
商品名:(Trifluoromethyl)(3-vinylphenyl)sulfane
(Trifluoromethyl)(3-vinylphenyl)sulfane 化学的及び物理的性質
名前と識別子
-
- XWRKUYSTNXIZJJ-UHFFFAOYSA-N
- 1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene
- 2228182-41-8
- EN300-1962427
- (Trifluoromethyl)(3-vinylphenyl)sulfane
-
- インチ: 1S/C9H7F3S/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h2-6H,1H2
- InChIKey: XWRKUYSTNXIZJJ-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=CC(C=C)=C1
計算された属性
- せいみつぶんしりょう: 204.02205588g/mol
- どういたいしつりょう: 204.02205588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 25.3Ų
(Trifluoromethyl)(3-vinylphenyl)sulfane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1962427-2.5g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 2.5g |
$2240.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-10.0g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-1.0g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-0.05g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 0.05g |
$959.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-0.25g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 0.25g |
$1051.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-0.5g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 0.5g |
$1097.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-0.1g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 0.1g |
$1005.0 | 2023-06-03 | ||
| Enamine | EN300-1962427-5.0g |
1-ethenyl-3-[(trifluoromethyl)sulfanyl]benzene |
2228182-41-8 | 5g |
$3313.0 | 2023-06-03 |
(Trifluoromethyl)(3-vinylphenyl)sulfane 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2228182-41-8 ((Trifluoromethyl)(3-vinylphenyl)sulfane) 関連製品
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
